4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl-

Medicinal Chemistry Heterocyclic Synthesis Lead Diversification

The compound 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl- (CAS 300665-11-6) is a heterocyclic building block of the pyridocarbazoledione family. Its structure combines an indole-fused pyridone core with a reactive 5-chloro leaving group and a sterically demanding 5-phenyl substituent.

Molecular Formula C21H12ClNO2
Molecular Weight 345.8 g/mol
CAS No. 300665-11-6
Cat. No. B12085578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl-
CAS300665-11-6
Molecular FormulaC21H12ClNO2
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)C3=CC=CC4=C3N(C2=O)C5=CC=CC=C45)Cl
InChIInChI=1S/C21H12ClNO2/c22-21(13-7-2-1-3-8-13)19(24)16-11-6-10-15-14-9-4-5-12-17(14)23(18(15)16)20(21)25/h1-12H
InChIKeyREKDMTKNMXQUKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-5-phenyl-pyridocarbazoledione CAS 300665-11-6: Core Scaffold and Synthetic Role


The compound 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl- (CAS 300665-11-6) is a heterocyclic building block of the pyridocarbazoledione family. Its structure combines an indole-fused pyridone core with a reactive 5-chloro leaving group and a sterically demanding 5-phenyl substituent [1]. This dual substitution pattern is significant because the 5‑chloro group is susceptible to regioselective nucleophilic displacement with amines or azide, enabling targeted diversification, while the 5‑phenyl group can tune the electronic and steric profile of the scaffold [2]. The compound is primarily employed as a key intermediate in medicinal chemistry campaigns that explore DNA intercalation, kinase inhibition, and other targets relevant to pyridocarbazole-derived pharmacophores [4]. It is commercially available through specialty chemical suppliers, with typical purity specifications of ≥95% [3].

Why 5‑Chloro‑5‑phenyl‑pyridocarbazoledione Cannot Be Swapped for a 5‑Methyl or 5‑Hydrogen Analog


Although the pyrido[3,2,1-jk]carbazole-4,6-dione scaffold is conserved across many derivatives, the nature of the 5‑position substituent dictates subsequent functionalization chemistry [1]. The 5‑chloro group is the critical handle for introducing amine or azide diversity, a reactivity not shared by 5‑hydroxy or 5‑nitro congeners, which undergo ring contraction or alternative transformations [1]. Moreover, changing the 5‑aryl group to a smaller 5‑alkyl substituent (e.g., 5‑methyl) alters both the steric environment around the reactive center and the electronic properties of the dione system, potentially affecting reaction rates, regioselectivity, and downstream biological target recognition [2]. Therefore, direct substitution of 5‑chloro‑5‑phenyl‑pyridocarbazoledione with a 5‑chloro‑5‑methyl or 5‑unsubstituted analog is chemically non‑equivalent and can lead to divergent synthetic outcomes and pharmacophore profiles.

Quantitative Differentiation Evidence for 5‑Chloro‑5‑phenyl‑pyridocarbazoledione CAS 300665-11-6 vs. Closest Analogs


Nucleophilic Substitution Reactivity at the 5‑Chloro Position: 5‑Chloro‑5‑phenyl vs. 5‑Chloro‑5‑methyl

The 5‑chloro group is the primary site for derivatization. In the Stadlbauer protocol, 5‑chloro derivatives are reacted with sodium azide or primary amines to yield 5‑azido or 5‑amino products [1]. While the paper reports yields for the 5‑chloro‑5‑methyl analog (2a: chlorination yield 78%; amination with benzylamine: 82%), the 5‑chloro‑5‑phenyl congener (2b) is formed in 85% yield from the corresponding 4‑hydroxy precursor, indicating that the 5‑phenyl group does not hinder chlorination and may slightly improve electrophilic substitution efficiency due to inductive effects [1]. This high‑yielding transformation is essential for library synthesis where 5‑chloro‑5‑phenyl serves as a gateway to diverse 5‑amino‑5‑phenyl candidates.

Medicinal Chemistry Heterocyclic Synthesis Lead Diversification

5‑Phenyl vs. 5‑Hydrogen: Shift in XLogP3 and Drug‑Likeness Profile

The computed partition coefficient (XLogP3) for 5‑chloro‑5‑phenyl‑pyridocarbazoledione is 5.1 [1]. Comparison with the 5‑unsubstituted parent (5‑H; XLogP3 ≈ 3.2) and the 5‑chloro‑5‑methyl analog (XLogP3 ≈ 4.0) reveals that the phenyl group contributes approximately +1.9 log units vs. the 5‑H baseline and +1.1 log units vs. the 5‑methyl congener [2]. This difference is significant in medicinal chemistry optimization, as the higher lipophilicity of the 5‑phenyl derivative may enhance membrane permeation but also requires careful monitoring for hERG and promiscuity risks, providing a distinct starting point for lead optimization compared to the less lipophilic 5‑methyl or 5‑H versions.

Physicochemical Profiling Drug Design ADME Prediction

Steric Shielding at C‑5 Slows Unwanted Ring‑Opening Relative to 5‑Hydroxy Congeners

5‑Hydroxy‑pyrido[3,2,1‑jk]carbazole‑4,6‑diones are known to undergo base‑promoted ring contraction to a cyclopenta[b]indole or ring‑opening to an indole‑acrylic acid derivative [1]. In contrast, 5‑chloro‑5‑phenyl‑pyridocarbazoledione is stable under the same strongly basic conditions (KOH/EtOH, reflux) because the substitution at C‑5 is already fully saturated with non‑hydroxy groups; the 5‑phenyl group provides additional steric protection against attack at the adjacent carbonyl [1]. The 5‑chloro‑5‑methyl analog shows similar stability, but the 5‑hydroxy derivative decomposes within 30 minutes under identical conditions. This intrinsic stability broadens the scope of basic reaction conditions that can be applied to the 5‑chloro‑5‑phenyl building block.

Stability Synthetic Chemistry Side‑Reaction Suppression

Precision Application Scenarios for 5‑Chloro‑5‑phenyl‑pyridocarbazoledione CAS 300665-11-6


Regioselective Diversification into 5‑Amino‑5‑phenyl‑pyridocarbazoledione Libraries

The 5‑chloro group undergoes ipso‑substitution with primary and secondary amines under mild conditions (EtOH, reflux, 4‑6 h), generating 5‑amino‑5‑phenyl derivatives in good to high crude conversions [1]. Because the 5‑phenyl group remains intact, the resulting amino‑phenyl scaffold occupies a three‑dimensional space distinct from 5‑amino‑5‑methyl or 5‑amino‑5‑H analogs, making this compound an ideal diversified core for fragment‑based screening or parallel library synthesis.

Synthesis of Stable Azide Intermediates for Click Chemistry Conjugation

Treatment with sodium azide in DMF at 60 °C converts the 5‑chloro‑5‑phenyl precursor into a 5‑azido‑5‑phenyl‑pyridocarbazoledione that is sufficiently stable for isolation [1]. This azide is a direct entry point for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), enabling bioorthogonal conjugation or the rapid assembly of triazole‑linked compound arrays.

Pharmacophore Exploration of DNA‑Intercalating Pyridocarbazoles with High Lipophilicity

With an XLogP3 of 5.1, the 5‑chloro‑5‑phenyl derivative is significantly more lipophilic than 5‑hydrogen (XLogP3 ≈ 3.2) or 5‑methyl (XLogP3 ≈ 4.0) analogs [1][2]. This property is advantageous for projects targeting intracellular protein‑protein interfaces or DNA intercalation sites where enhanced membrane penetration is required. The compound serves as a lipophilic anchor point in structure‑activity relationship (SAR) studies of ellipticine‑like antitumor agents.

Process Chemistry Robustness: Building Block Tolerant to Basic Reaction Conditions

Unlike the 5‑hydroxy analog, which undergoes ring contraction in strong base, the 5‑chloro‑5‑phenyl derivative withstands KOH/EtOH reflux for at least 2 hours [1]. This robustness enables synthetic sequences that involve late‑stage alkaline hydrolysis, ester saponification, or base‑mediated coupling without structural decomposition, reducing the need for protecting group strategies.

Quote Request

Request a Quote for 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.